REACTION_CXSMILES
|
C1([S:7]([NH2:10])(=[O:9])=[O:8])CCCCC1.[CH2:11]([Mg]Cl)[C:12]([CH3:15])([CH3:14])[CH3:13]>C(OCC)C>[CH2:11]([S:7]([NH2:10])(=[O:9])=[O:8])[C:12]([CH3:15])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)S(=O)(=O)N
|
Name
|
neopentylmagnesium chloride
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.52 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |